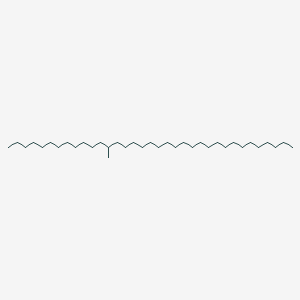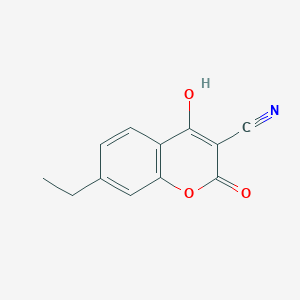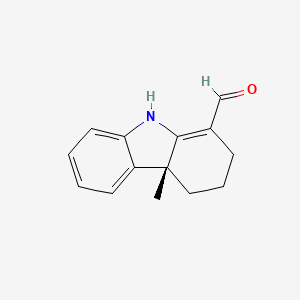phosphanium chloride CAS No. 60896-13-1](/img/structure/B14619241.png)
[(4-Methoxyphenyl)ethynyl](triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)ethynylphosphanium chloride is an organophosphorus compound that features a triphenylphosphine moiety bonded to a 4-methoxyphenyl group through an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)ethynylphosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate halide precursor under specific conditions. One common method is the reaction of triphenylphosphine with 4-methoxyphenylacetylene in the presence of a halogenating agent such as phosphorus trichloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)ethynylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the ethynyl group under mild conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Reduced phosphine compounds.
Substitution: Substituted ethynyl derivatives.
Applications De Recherche Scientifique
(4-Methoxyphenyl)ethynylphosphanium chloride has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and homogeneous catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Employed in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)ethynylphosphanium chloride involves its interaction with molecular targets through its phosphine moiety. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The ethynyl group provides additional reactivity, allowing the compound to participate in various organic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar structure but lacks the ethynyl linkage.
Triphenylphosphine: Lacks the 4-methoxyphenyl and ethynyl groups.
(4-Methoxyphenyl)diphenylphosphine: Similar but with only two phenyl groups.
Uniqueness
(4-Methoxyphenyl)ethynylphosphanium chloride is unique due to its combination of a triphenylphosphine moiety with an ethynyl linkage to a 4-methoxyphenyl group. This structure imparts distinct reactivity and coordination properties, making it valuable in specialized applications .
Propriétés
Numéro CAS |
60896-13-1 |
|---|---|
Formule moléculaire |
C27H22ClOP |
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)ethynyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H22OP.ClH/c1-28-24-19-17-23(18-20-24)21-22-29(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27;/h2-20H,1H3;1H/q+1;/p-1 |
Clé InChI |
HTXXSNRZDXDRAJ-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)C#C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


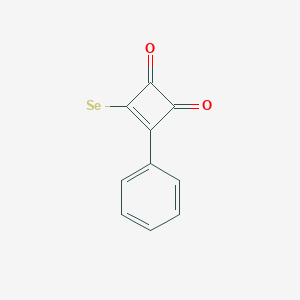
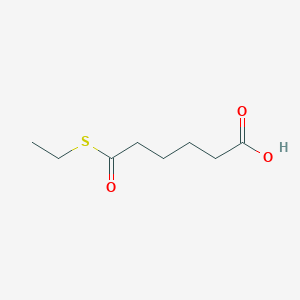
![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)

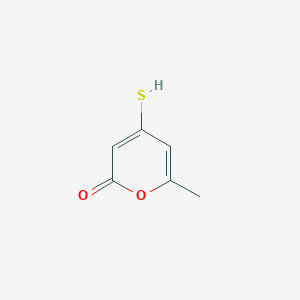
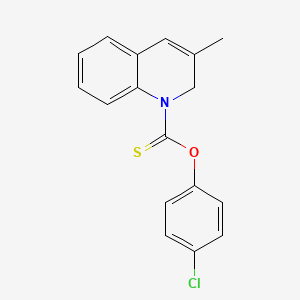


![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
